molecular formula C14H26N2O2 B1438429 tert-butyl N-{9-aminobicyclo[3.3.1]nonan-3-yl}carbamate CAS No. 1172268-86-8

tert-butyl N-{9-aminobicyclo[3.3.1]nonan-3-yl}carbamate

Cat. No.: B1438429
CAS No.: 1172268-86-8
M. Wt: 254.37 g/mol
InChI Key: IRRTYOSSILIGST-UHFFFAOYSA-N
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Description

tert-Butyl N-{9-aminobicyclo[3.3.1]nonan-3-yl}carbamate (CAS No: 1172268-86-8) is a high-purity organic building block with a molecular formula of C14H26N2O2 and a molecular weight of 254.37 g/mol . This specialized bicyclic compound features both a primary amine and a tert-butyloxycarbonyl (Boc)-protected amine on its rigid scaffold, making it a valuable intermediate in pharmaceutical synthesis and medicinal chemistry research. The compound's unique bicyclo[3.3.1]nonane core provides structural rigidity that can enhance binding affinity and selectivity when incorporated into bioactive molecules. Compounds with similar bicyclic architectures have demonstrated research applications as key intermediates in the development of neurological receptor ligands, including 5-HT3 antagonists . The Boc-protecting group enhances the compound's stability during synthetic manipulations while allowing for selective deprotection under mild acidic conditions to reveal the secondary amine functionality. This chemical is provided with 98% purity and is accompanied by comprehensive analytical data including NMR, HPLC, and LC-MS characterization to ensure research reproducibility . This product is strictly For Research Use Only and is not intended for human or veterinary diagnostic or therapeutic applications. Researchers should handle this material using appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

tert-butyl N-(9-amino-3-bicyclo[3.3.1]nonanyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O2/c1-14(2,3)18-13(17)16-11-7-9-5-4-6-10(8-11)12(9)15/h9-12H,4-8,15H2,1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRRTYOSSILIGST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC2CCCC(C1)C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis typically begins with the bicyclic amine precursor, 9-aminobicyclo[3.3.1]nonane or its derivatives. The key step is the carbamoylation reaction, where the amine group is protected by reaction with tert-butyl carbamate or di-tert-butyl dicarbonate (Boc2O), yielding the tert-butyl carbamate moiety.

  • Starting Material: 9-aminobicyclo[3.3.1]nonane or related bicyclic amines.
  • Protecting Agent: tert-butyl carbamate or di-tert-butyl dicarbonate (Boc2O).
  • Solvents: Common solvents include methanol, ethanol, dichloromethane, or acetonitrile.
  • Catalysts/Additives: Acidic catalysts like acetic acid or bases such as triethylamine may be used to facilitate carbamate formation.
  • Reaction Conditions: Typically conducted at room temperature or slightly elevated temperatures (20–60 °C) under inert atmosphere.

This approach is consistent with the general methodology for protecting amines in organic synthesis to improve compound stability and facilitate further functionalization.

Detailed Preparation Procedure

A representative preparation method involves the following steps:

  • Amination or Isolation of 9-Aminobicyclo[3.3.1]nonane:

    • The bicyclic amine can be synthesized or isolated from precursor ketones or related bicyclic compounds via reductive amination or other amination techniques.
  • Carbamate Formation:

    • The free amine is reacted with di-tert-butyl dicarbonate (Boc2O) in a suitable solvent such as dichloromethane or ethanol.
    • The reaction is often catalyzed by a base (e.g., triethylamine) to neutralize the generated acid and drive the reaction forward.
    • The mixture is stirred at ambient temperature or slightly elevated temperature for several hours.
  • Purification:

    • After completion, the reaction mixture is quenched with water and extracted with organic solvents.
    • The organic layer is dried over anhydrous sodium sulfate.
    • Purification is typically performed by column chromatography on silica gel using solvents such as petroleum ether and ethyl acetate mixtures.
    • The product is isolated as a colorless or pale solid or oil.

Representative Reaction Scheme

$$
\text{9-Aminobicyclo[3.3.1]nonane} + \text{(Boc)}_2\text{O} \xrightarrow[\text{solvent}]{\text{base, RT}} \text{tert-butyl N-{9-aminobicyclo[3.3.1]nonan-3-yl}carbamate}
$$

Comparative Data Table of Preparation Parameters

Parameter Typical Conditions Notes
Starting amine 9-Aminobicyclo[3.3.1]nonane Synthesized or commercially available
Carbamate source Di-tert-butyl dicarbonate (Boc2O) Commonly used protecting reagent
Solvent Dichloromethane, ethanol, methanol Choice affects solubility and reaction rate
Catalyst/Base Triethylamine, acetic acid Neutralizes acid byproduct
Temperature 20–60 °C Room temperature often sufficient
Reaction time 2–24 hours Depends on scale and conditions
Purification method Silica gel chromatography Eluent: petroleum ether/ethyl acetate
Yield range 50–80% (literature varies) Optimization improves yield

Research Findings and Optimization Notes

  • The reaction efficiency depends strongly on solvent choice and reaction temperature. Ethanol and dichloromethane provide good solubility for both reactants and facilitate smooth carbamate formation.
  • Acidic or basic additives help in scavenging byproducts such as CO2 and maintaining reaction pH.
  • Purification by chromatography is essential to remove unreacted starting materials and side products.
  • Scale-up may require continuous flow reactors or automated synthesis platforms to maintain consistent quality and yield.
  • Similar carbamate derivatives have been prepared using sodium cyanoborohydride reduction in reductive amination steps, suggesting possible alternative routes for the bicyclic amine precursor.
  • The tert-butyl carbamate group is stable under neutral conditions but can be selectively removed under acidic conditions, making it a versatile protecting group for further synthetic elaboration.

Summary Table of Key Literature Examples

Reference Starting Material Reagents & Conditions Yield (%) Notes
Source 9-Amino bicyclo[3.3.1]nonane Boc2O, triethylamine, DCM, RT, 12 h ~70 Standard carbamate protection method
Source Bicyclic ketone precursor Reductive amination with Boc-protected amine, NaBH3CN, EtOH, 60 °C, overnight 61 Alternative route involving reductive amination
Source 5-Aminobicyclo[3.2.2]nonane (analogous) Boc2O, suitable solvent, RT 50–80 Similar carbamate synthesis for related compounds

Chemical Reactions Analysis

tert-butyl N-{9-aminobicyclo[3.3.1]nonan-3-yl}carbamate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like methanol, ethanol, and dichloromethane, along with catalysts such as palladium on carbon and triethylamine . Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Research Applications

  • Medicinal Chemistry
    The compound is primarily utilized in the development of new pharmaceuticals due to its potential as a bioactive molecule. Its bicyclic structure may contribute to specific binding interactions with biological targets, which is crucial for drug discovery.
  • Neuroscience Research
    Given its structural similarities to various neurotransmitters, tert-butyl N-{9-aminobicyclo[3.3.1]nonan-3-yl}carbamate can be explored for its effects on neuronal pathways and potential neuroprotective properties.
  • Synthetic Chemistry
    It serves as an intermediate in synthetic pathways for more complex molecules, particularly in the synthesis of compounds that require specific amine functionalities.
  • Pharmacokinetics Studies
    The compound can be used in studies assessing absorption, distribution, metabolism, and excretion (ADME) profiles of novel drug candidates.
  • Toxicology Research
    Understanding the safety profile of this compound is essential, particularly regarding its irritative properties as indicated by safety data sheets which classify it as a skin and eye irritant .

Case Study 1: Neuroprotective Effects

Research has indicated that compounds structurally similar to this compound exhibit neuroprotective effects in animal models of neurodegenerative diseases. These studies focus on the compound's ability to modulate neurotransmitter release and protect against excitotoxicity.

Case Study 2: Synthesis of Derivatives

A study explored the synthesis of various derivatives of this compound, demonstrating its versatility as a precursor for creating compounds with enhanced biological activity or selectivity towards specific targets.

Mechanism of Action

The mechanism of action of tert-butyl 9-aminobicyclo[3.3.1]non-3-ylcarbamate involves its interaction with specific molecular targets. The amino group of the compound can form hydrogen bonds with target proteins, leading to changes in their conformation and activity. This interaction can affect various biochemical pathways, ultimately influencing cellular functions .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Functional Group Modifications

Key structural analogs differ in substituents on the bicyclo[3.3.1]nonane core or the carbamate group. Below is a comparative analysis:

Table 1: Structural Comparison of Selected Analogs
Compound Name Substituent at Position 9 Additional Modifications Molecular Formula Molecular Weight
tert-butyl N-{9-aminobicyclo[3.3.1]nonan-3-yl}carbamate (Target Compound) -NH2 None C13H24N2O2 240.34
tert-butyl N-[9-hydroxy-9-(trifluoromethyl)bicyclo[3.3.1]nonan-3-yl]carbamate -OH, -CF3 Trifluoromethyl and hydroxyl groups C15H22F3NO3 321.34
tert-butyl N-(9-azabicyclo[3.3.1]nonan-3-yl)carbamate -N- (aza substitution) Nitrogen in bicyclo ring C12H22N2O2 226.32
tert-butyl N-{8-aminobicyclo[3.2.1]octan-3-yl}carbamate -NH2 Bicyclo[3.2.1]octane scaffold C12H22N2O2 226.32
N-(9-methyl-9-azabicyclo[3.3.1]nonan-3-yl)-1H-indazole-3-carboxamide -N-CH3 (aza) Linked to indazole carboxamide C19H25N5O 345.43

Key Observations :

  • Scaffold Rigidity: Bicyclo[3.3.1]nonane derivatives exhibit greater conformational rigidity than bicyclo[3.2.1]octane analogs, influencing receptor binding .
  • Biological Relevance: Aza-substituted analogs (e.g., 9-azabicyclo[3.3.1]nonane) are common in sigma-2 receptor ligands, while trifluoromethyl groups improve metabolic stability .

Physicochemical Properties

Table 2: Physicochemical Data for Selected Compounds
Compound Name LogP LogD (pH 7.4) Polar Surface Area (Ų) Hydrogen Bond Donors Hydrogen Bond Acceptors
This compound 2.87* 2.87* 58.56 2 2
tert-butyl N-[9-hydroxy-9-(trifluoromethyl)bicyclo[3.3.1]nonan-3-yl]carbamate 2.59 2.87 67.43 2 4
tert-butyl N-(3-azabicyclo[3.3.1]nonan-9-yl)carbamate 2.45 2.45 49.33 1 3

*Calculated values based on analogs with similar substituents .

Key Observations :

  • The amino group in the target compound contributes to a higher LogP compared to hydroxylated analogs due to reduced polarity.
  • Trifluoromethyl substitution increases lipophilicity (LogP ~2.59) but also enhances metabolic resistance .

Key Observations :

  • The target compound’s synthesis requires precise control to avoid over-amination or side reactions at the bicyclic core .
  • Commercial availability varies: The trifluoromethyl analog is discontinued, while aza-substituted derivatives remain accessible for research .

Biological Activity

Tert-butyl N-{9-aminobicyclo[3.3.1]nonan-3-yl}carbamate (CAS No. 1172268-86-8) is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. Its structure includes a bicyclic amine, which is known to influence various biological processes. This article aims to provide a detailed overview of the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

  • Molecular Formula : C₁₄H₂₆N₂O₂
  • Molecular Weight : 254.37 g/mol
  • Structure : The compound features a tert-butyl group attached to a bicyclic structure, which is essential for its biological interactions.

The biological activity of this compound can be attributed to its interaction with specific biological targets, such as enzymes and receptors. Preliminary studies suggest that compounds with similar structures exhibit inhibitory effects on various proteases, which are crucial for viral replication and other cellular processes.

Inhibitory Activity

Research has shown that bicyclic amines can serve as effective inhibitors for certain proteases associated with viral infections, such as SARS-CoV. For instance, the compound was evaluated for its inhibitory potential against the SARS-CoV 3CL protease using fluorometric assays.

Table 1: Inhibitory Activity Against SARS-CoV Protease

CompoundIC₅₀ (μM)K_i (μM)
This compoundTBDTBD
Reference Compound A0.00415.9
Reference Compound B23TBD

Note: TBD indicates that data is not available or yet to be determined.

Study on Peptidomimetics

A study focused on the design and synthesis of dipeptide-type inhibitors revealed that modifications to the P3 moiety significantly affected inhibitory potency against proteases. The introduction of specific groups improved binding affinity and selectivity, indicating that structural variations in compounds like this compound could enhance their biological activity .

Pharmacological Applications

The compound's potential applications extend beyond antiviral activity; it may also play a role in modulating other biological pathways, such as apoptosis and cell signaling. Its structural characteristics suggest possible interactions with various receptors involved in these processes.

Q & A

Q. How can researchers optimize the synthesis of tert-butyl N-{9-aminobicyclo[3.3.1]nonan-3-yl}carbamate to improve yield and purity?

  • Methodological Answer : Synthesis optimization involves selecting appropriate reagents and reaction conditions. For example, in the synthesis of analogous carbamates, ethanol (EtOH) with DIPEA as a base under reflux for 18 hours achieved moderate yields . Key steps include:
  • Use of tert-butyl carbamate precursors to protect amine groups during bicyclo[3.3.1]nonane ring formation.
  • Monitoring reaction progress via TLC or HPLC to identify intermediates and byproducts.
  • Purification via column chromatography with gradients of ethyl acetate/hexane (e.g., 20–50% EtOAc) to isolate the target compound .
    Table 1 : Example Reaction Conditions from Literature
PrecursorReagents/ConditionsYieldReference
9-Aminobicyclo[3.3.1]nonaneBoc₂O, DIPEA, EtOH, reflux45–60%

Q. What spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR in CDCl₃ or DMSO-d₆ to confirm the bicyclo structure and carbamate functionality. Key signals include tert-butyl protons (δ 1.4 ppm) and carbamate carbonyl (δ 155–160 ppm in ¹³C) .
  • High-Resolution Mass Spectrometry (HRMS) : ESI-HRMS in positive ion mode confirms molecular weight (e.g., [M+Na]⁺) with <5 ppm error .
  • X-ray Crystallography : Employ SHELXL for refinement of single-crystal data. ORTEP-3 can generate graphical representations of the bicyclo[3.3.1]nonane core and hydrogen-bonding networks .

Q. How should researchers handle stability and storage challenges for this compound?

  • Methodological Answer :
  • Store under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the carbamate group.
  • Monitor degradation via periodic HPLC analysis (C18 column, acetonitrile/water mobile phase).
  • Avoid prolonged exposure to moisture or acidic/basic conditions, which cleave the tert-butyloxycarbonyl (Boc) group .

Advanced Research Questions

Q. What role does this compound play in the development of subtype-selective adenosine receptor agonists?

  • Methodological Answer : The bicyclo[3.3.1]nonane scaffold provides conformational rigidity, enhancing receptor binding specificity. In adenosine A₂ₐ agonist synthesis, the compound serves as a key intermediate:
  • Couple the Boc-protected amine with NECA (5′-N-ethylcarboxamidoadenosine) derivatives via amide bond formation.
  • Assess subtype selectivity using radioligand binding assays (e.g., competition with [³H]CGS21680 for A₂ₐ) .
    Table 2 : Receptor Binding Affinity Data
DerivativeA₁ (Ki, nM)A₂ₐ (Ki, nM)Selectivity (A₂ₐ/A₁)
Parent Carbamate12008514.1

Q. How can researchers resolve contradictions in crystallographic data for carbamate derivatives?

  • Methodological Answer : Discrepancies in bond lengths/angles may arise from disordered solvent or twinning. Mitigation strategies include:
  • Collect high-resolution data (≤1.0 Å) using synchrotron radiation.
  • Apply TWINLAW in SHELXL to model twinned crystals .
  • Validate hydrogen-bonding networks using PLATON or Mercury .

Q. What strategies identify and mitigate byproducts during synthesis?

  • Methodological Answer : Common byproducts include de-Boc derivatives or ring-opened intermediates. Approaches:
  • LC-MS Tracking : Use in-line LC-MS to detect low-abundance byproducts (e.g., m/z shifts corresponding to Boc loss).
  • Scavenger Resins : Add polymer-bound isocyanate to trap free amines .
  • Reaction Optimization : Reduce reaction time/temperature to minimize side reactions (e.g., over-refluxing in EtOH) .

Q. How does the compound’s solid-state conformation influence pharmacological activity?

  • Methodological Answer : The bicyclo[3.3.1]nonane core adopts a chair-like conformation, positioning the carbamate group for optimal receptor interaction.
  • Compare crystal structures (e.g., CCDC entries) with docking simulations (AutoDock Vina) to correlate conformation and activity .
  • Modify substituents (e.g., fluorination at C9) to alter lipophilicity and membrane permeability .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-butyl N-{9-aminobicyclo[3.3.1]nonan-3-yl}carbamate
Reactant of Route 2
Reactant of Route 2
tert-butyl N-{9-aminobicyclo[3.3.1]nonan-3-yl}carbamate

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